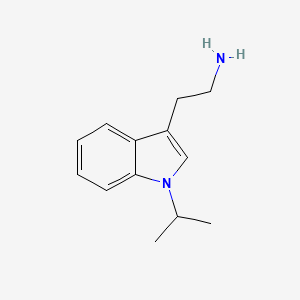

N-1-isopropyltryptamine

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H18N2 |

|---|---|

Molecular Weight |

202.30 g/mol |

IUPAC Name |

2-(1-propan-2-ylindol-3-yl)ethanamine |

InChI |

InChI=1S/C13H18N2/c1-10(2)15-9-11(7-8-14)12-5-3-4-6-13(12)15/h3-6,9-10H,7-8,14H2,1-2H3 |

InChI Key |

ARHHZLRATAUACE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N1C=C(C2=CC=CC=C21)CCN |

Origin of Product |

United States |

Chemical Synthesis and Derivatization Strategies for N 1 Isopropyltryptamine and Analogs

Classic Synthetic Methodologies for Tryptamine (B22526) Scaffolds

The synthesis of tryptamines, a class of compounds characterized by an indole (B1671886) ring connected to an aminoethyl side chain at the third position, has been a subject of extensive research. Two classical methods have been particularly influential in the preparation of these structures: the Speeter and Anthony procedure and the Fischer indole synthesis.

Speeter and Anthony Procedure and its Variations

The Speeter and Anthony tryptamine synthesis is a widely cited and versatile method for preparing a variety of substituted tryptamines. acs.org The general approach involves the acylation of an indole with oxalyl chloride to form an indol-3-ylglyoxalyl chloride intermediate. This is subsequently reacted with a primary or secondary amine to yield an N-substituted indol-3-ylglyoxylamide. The final step is the reduction of this amide, typically using a metal hydride like lithium aluminum hydride (LiAlH4), to afford the desired N,N-dialkylated tryptamine. shulginresearch.netnih.gov

This procedure is highly adaptable for creating diverse tryptamine analogs by varying the starting indole and the amine used in the second step. shulginresearch.net For instance, a study on the synthesis of N,N-dialkylated tryptamines utilized this method to produce a range of symmetrically and asymmetrically N,N-disubstituted tryptamine derivatives for analytical characterization. nih.gov However, the reduction step can sometimes be challenging, occasionally stalling before completion and leaving behind a β-hydroxy intermediate. acs.org

Fischer Indole Synthesis in Tryptamine Production

The Fischer indole synthesis is another cornerstone of indole chemistry and has been applied to the production of tryptamines. researchgate.netrsc.org This method involves the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions to form a phenylhydrazone, which then undergoes a -sigmatropic rearrangement to form the indole ring. researchgate.net The choice of acid catalyst is crucial, with both Brønsted acids (e.g., HCl, H₂SO₄) and Lewis acids (e.g., BF₃, ZnCl₂) being effective. rsc.org

To synthesize tryptamines using this method, a key precursor is an aminobutanal (B8533048) equivalent, which serves as the carbonyl component. researchgate.net A notable variation is the Grandberg reaction, which utilizes precursors like dihydrofurans to generate tryptophols and aminobutanal equivalents to produce tryptamines. researchgate.net The Fischer indole synthesis has been successfully employed in continuous flow systems, allowing for the automated and scalable production of tryptamines like N,N-dimethyltryptamine (DMT). nih.gov This approach offers enhanced control over reaction parameters and safer handling of potentially hazardous reagents. nih.gov

Targeted Synthesis of N-1-isopropyltryptamine

This compound (NiPT) is a tryptamine derivative that has been synthesized and studied for its interaction with serotonin (B10506) receptors. wikipedia.org Its synthesis, along with that of its derivatives, often employs modifications of the classical methods described above.

Synthetic Routes to this compound (NiPT)

The synthesis of NiPT can be achieved through various routes. One common method involves the reductive amination of tryptamine with acetone. Another approach is the reaction of tryptamine with 2-iodopropane (B156323). A patent describes the synthesis of 5-chloro-N-isopropyltryptamine hydrochloride, which is then reacted with 2-iodopropane in the presence of sodium carbonate to yield 5-Cl-NiPT iodide. google.com

Synthesis of this compound Derivatives (e.g., 4-HO-NiPT, 5-MeO-NiPT)

The synthesis of hydroxylated and methoxylated derivatives of NiPT often starts with a correspondingly substituted indole precursor.

4-HO-NiPT: The synthesis of 4-hydroxy-N-isopropyltryptamine (4-HO-NiPT) has been reported in a three-step process starting from 4-benzyloxyindole. nih.goviucr.orgnih.gov This starting material is first treated with oxalyl chloride and then with isopropylamine (B41738) to produce N-isopropyl-4-benzyloxy-3-indoleglyoxylamide. nih.goviucr.orgnih.gov This intermediate is then reduced to generate 4-benzyloxy-N-isopropyltryptamine. nih.goviucr.orgnih.gov The final step involves the removal of the benzyl (B1604629) protecting group via hydrogenation to yield 4-HO-NiPT. nih.goviucr.orgnih.gov This method is a modification of the psilocin synthesis developed by Albert Hofmann. iucr.org

5-MeO-NiPT: The synthesis of 5-methoxy-N-isopropyltryptamine (5-MeO-NiPT) can be achieved by reacting 5-methoxytryptamine (B125070) with 2-iodopropane in the presence of a base like sodium carbonate. google.com A patent details a procedure where 5-methoxytryptamine freebase, 2-iodopropane, and sodium carbonate are refluxed in isopropanol (B130326) to produce 5-MeO-NiPT iodide. google.com 5-MeO-NiPT has also been identified as a metabolite of 5-methoxy-N,N-diisopropyltryptamine (5-MeO-DIPT) through N-deisopropylation. nih.gov

Advanced Synthetic Approaches and Challenges

While classical methods remain valuable, research continues to explore more advanced and efficient strategies for tryptamine synthesis. These include biocatalytic methods and novel one-pot reactions.

Enzymatic approaches offer a green and highly specific alternative to traditional chemical synthesis. chemistryviews.orgresearchgate.net Researchers have developed a one-pot reaction using an engineered tryptophan synthase to convert indoles into tryptophan analogs, followed by a tryptophan decarboxylase to produce a variety of tryptamines under mild, aqueous conditions. chemistryviews.org This biocatalytic strategy leverages the vast chemical diversity of commercially available indoles. chemistryviews.org

Another advanced approach is the direct, one-pot reductive alkylation of indoles with N-protected aminoethyl acetals. acs.org This method provides a convergent and versatile route to tryptamine derivatives using safe and inexpensive reagents under mild conditions. acs.org

Challenges in tryptamine synthesis include controlling side reactions, such as the formation of dimeric impurities during Fischer indole synthesis, and the difficulty in purifying some intermediates. mdpi.comgoogle.com The reduction of the glyoxylamide intermediate in the Speeter and Anthony synthesis can also be problematic, sometimes failing to go to completion. acs.orgacs.org Furthermore, the lack of commercially available starting materials for some complex analogs can hinder the development of new synthetic routes. mdpi.com

N-Alkylation Strategies of Indoles

The alkylation of the indole nitrogen (N-1 position) is a key transformation in the synthesis of various biologically active molecules. Several strategies have been developed to achieve this, ranging from classical methods to modern catalytic approaches.

One of the most direct methods involves the reaction of an indole or a tryptamine derivative with an alkylating agent under basic conditions. For instance, the synthesis of 5-chloro-N-isopropyltryptamine has been achieved by refluxing the starting tryptamine hydrochloride with sodium carbonate and an excess of 2-iodopropane in methanol (B129727). google.com This represents a straightforward SN2 reaction where the indole nitrogen acts as the nucleophile.

Another established approach is the Speeter and Anthony synthesis, a versatile method for preparing N,N-disubstituted tryptamines that can be adapted for mono-alkylated analogs. psu.edu This multi-step sequence typically involves:

Acylation of the indole at the C-3 position with oxalyl chloride.

Reaction of the resulting indol-3-ylglyoxylyl chloride with a primary or secondary amine (e.g., isopropylamine) to form a glyoxylamide intermediate.

Reduction of the amide and ketone functionalities, typically using a powerful reducing agent like lithium aluminum hydride (LiAlH₄), to yield the final N-alkylated tryptamine. psu.edu

More advanced strategies focus on improving selectivity and efficiency. The use of dianion intermediates offers a way to control the site of alkylation. Treatment of an Nb-acyl tryptamine with two equivalents of a strong base, such as n-butyllithium, generates a dianion. The N-1 anion is generally more reactive than the amide anion, allowing for selective alkylation at the indole nitrogen. cdnsciencepub.com Phase-transfer catalysis has also been employed to facilitate N-alkylation, offering advantages such as milder reaction conditions and avoiding the need for strictly anhydrous solvents. cdnsciencepub.com

Modern catalytic methods provide elegant solutions for indole functionalization. An enantioselective N-alkylation of indole derivatives has been reported using a Reissert-type reaction catalyzed by a chiral phosphoric acid, affording N-alkylated products in good yields. mdpi.com Another innovative approach is the iridium-catalyzed "borrowing hydrogen" strategy, which allows for the C3-alkylation of indoles with N-protected ethanolamines to construct tryptamine derivatives, where water is the only byproduct. uniurb.it Furthermore, a direct, one-pot reductive alkylation of indoles with N-protected aminoethyl acetals in the presence of triethylsilane (TES) and trifluoroacetic acid (TFA) has been developed as a general method for tryptamine synthesis. acs.org

Table 1: Comparison of Selected N-Alkylation Strategies for Indole Derivatives

| Strategy | Key Reagents | Description | Reference |

|---|---|---|---|

| Direct Alkylation | Alkyl halide (e.g., 2-iodopropane), Base (e.g., Na₂CO₃) | Direct nucleophilic substitution on the indole nitrogen. | google.com |

| Speeter & Anthony Route | 1. Oxalyl chloride 2. Isopropylamine 3. LiAlH₄ | A multi-step process involving acylation, amidation, and subsequent reduction. | psu.edu |

| Dianion Intermediate | Nb-acyl tryptamine, n-Butyllithium, Alkylating agent | Generates a more reactive N-1 anion for selective alkylation. | cdnsciencepub.com |

| Phase-Transfer Catalysis | NaOH (aq), CH₂Cl₂, Phase-transfer catalyst (e.g., tetra-n-butylammonium hydrogen sulfate) | Facilitates alkylation under two-phase conditions, often leading to improved yields and efficiency. | cdnsciencepub.com |

| Reductive Alkylation | N-protected aminoethyl acetals, TES/TFA | A one-pot procedure for the direct synthesis of tryptamine derivatives from indoles. | acs.org |

Purification and Isolation Techniques in Synthetic Research

The isolation and purification of the target compound are critical steps in any synthetic workflow to ensure the removal of unreacted starting materials, reagents, and side-products. For this compound and its analogs, a combination of standard and advanced laboratory techniques is employed.

After the initial work-up and extraction of the crude product into an organic solvent, chromatographic techniques are commonly used for purification. Flash column chromatography using silica (B1680970) gel is the most frequently cited method for purifying tryptamine derivatives. psu.edunih.goviucr.org The choice of solvent system (eluent) is optimized to achieve effective separation of the desired product from impurities. Common eluents include mixtures of a non-polar solvent like dichloromethane (B109758) or ethyl acetate (B1210297) with a polar solvent like methanol. psu.edunih.goviucr.org

For compounds that are crystalline solids, recrystallization is an effective final purification step. This technique relies on the differential solubility of the compound and its impurities in a specific solvent or solvent mixture at different temperatures. sciencemadness.org For example, N,N-dimethyltryptamine (DMT) has been purified by recrystallization from boiling hexane. sciencemadness.org The formation of a salt, such as a hydrochloride or fumarate (B1241708) salt, can facilitate crystallization and improve the handling and stability of the final product. nih.goviucr.org The purity and identity of the final compound are then confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). psu.edunih.gov

Table 2: Examples of Purification Techniques in Tryptamine Synthesis

| Compound | Purification Method(s) | Details | Reference |

|---|---|---|---|

| 4-hydroxy-N-isopropyltryptamine (4-HO-NiPT) | Column Chromatography | The crude residue was purified on a silica gel column using a methylene (B1212753) chloride/methanol solvent system. | nih.goviucr.org |

| N,N-Diisopropylglyoxylamide Intermediate | Flash Chromatography | Purified by flash chromatography using a dichloromethane-methanol (9:1) eluent. | psu.edu |

| N,N-Dimethyltryptamine (DMT) | Distillation & Recrystallization | The crude oil was distilled using a Kugelrohr apparatus, and the resulting solid was recrystallized from boiling hexane. | sciencemadness.org |

| 5-chloro-N-isopropyltryptamine | Filtration & Solvent Removal | The reaction mixture was filtered, and the solvent was removed in vacuo. The resulting powder was redissolved and precipitated. | google.com |

| Psilocin Analogs | Quenching & Chromatography | Reaction quenched with Na₂SO₄·10H₂O, filtered through silica gel, and washed with DCM/MeOH. | google.com |

Molecular Pharmacology and Receptor Interaction Profiling of N 1 Isopropyltryptamine

Methodologies for In Vitro Receptor Binding Assays

The characterization of N-1-isopropyltryptamine's interaction with serotonin (B10506) receptors relies on established in vitro assay methodologies. These techniques allow for the precise measurement of binding affinity and functional activity at specific receptor targets.

Radioligand Binding Methodologies

Radioligand binding assays are a fundamental tool for determining the affinity of a compound for a specific receptor. This technique involves the use of a radioactively labeled ligand (a radioligand) that is known to bind to the receptor of interest. By measuring the ability of an unlabeled compound, such as this compound, to displace the radioligand, the binding affinity (expressed as the inhibition constant, Ki) can be determined. This value provides a quantitative measure of how tightly the compound binds to the receptor.

Cell-Based Functional Assays (e.g., Calcium Mobilization)

Beyond binding affinity, it is essential to determine the functional effect of a compound on a receptor. Cell-based functional assays are employed for this purpose. One common method is the calcium mobilization assay. Many serotonin receptor subtypes, including the 5-HT2 family, are G-protein coupled receptors that, upon activation, trigger a signaling cascade leading to an increase in intracellular calcium concentration. By using fluorescent dyes that are sensitive to calcium levels, researchers can measure the functional potency (EC50, the concentration at which the compound elicits a half-maximal response) and efficacy (Emax, the maximum response produced by the compound) of a ligand.

Serotonin Receptor Subtype Interactions

The pharmacological profile of this compound is largely defined by its differential interaction with various serotonin receptor subtypes. Research has particularly focused on its activity at the 5-HT1A and 5-HT2A, 5-HT2B, and 5-HT2C receptors.

5-HT1A Receptor Affinity and Efficacy

Studies utilizing cell-based functional assays have demonstrated that this compound is inactive as an agonist at the human 5-HT1A receptor. In a calcium mobilization assay, this compound did not elicit a functional response, with an EC50 value greater than 10,000 nM and an Emax of 0%. This indicates a lack of agonistic activity at this receptor subtype.

5-HT2A Receptor Affinity and Efficacy

In contrast to its inactivity at the 5-HT1A receptor, this compound demonstrates potent full agonism at the human 5-HT2A receptor. Functional data from a calcium mobilization assay reveals an EC50 value of 76.5 ± 11.2 nM and an Emax of 100%. This suggests that this compound effectively binds to and activates the 5-HT2A receptor to a degree comparable to the endogenous ligand.

5-HT2B and 5-HT2C Receptor Interactions

While detailed binding affinity and functional efficacy data for this compound at the 5-HT2B and 5-HT2C receptors are not as extensively reported in the primary literature as for the 5-HT1A and 5-HT2A subtypes, the broader understanding of tryptamine (B22526) pharmacology suggests that these interactions are important for a complete pharmacological profile. Further research is needed to fully characterize the binding constants (Ki) and functional potencies (EC50) and efficacies (Emax) of this compound at these specific receptor subtypes.

Interactive Data Tables

Table 1: Functional Efficacy of this compound at Serotonin Receptors

| Receptor Subtype | Assay Type | EC50 (nM) | Emax (%) |

| 5-HT1A | Calcium Mobilization | >10,000 | 0 |

| 5-HT2A | Calcium Mobilization | 76.5 ± 11.2 | 100 |

Interaction with Other Neurotransmitter Systems and Enzymes (In Vitro/In Silico)

The pharmacological profile of this compound extends beyond its primary interactions, involving a complex interplay with various other neurotransmitter systems and enzymes. This section delineates its engagement with trace amine-associated receptors, sigma receptors, biogenic amine transporters, and its inhibitory effects on key enzymes.

Trace amine-associated receptor 1 (TAAR1) is a G protein-coupled receptor known to be activated by endogenous trace amines, a class of compounds that includes tryptamine and its derivatives. While this compound is structurally related to endogenous TAAR1 ligands, specific binding affinity (Ki) or functional activity (EC50) values for its interaction with TAAR1 are not extensively documented in publicly available scientific literature. The activation of TAAR1 can modulate monoaminergic systems, and while it is plausible that this compound interacts with this receptor, further research is required to quantify this interaction.

This compound has been identified as a weak inhibitor of the serotonin transporter (SERT), which is responsible for the reuptake of serotonin from the synaptic cleft. wikipedia.org While a specific inhibitory constant (Ki) for this compound at SERT is not specified in the available literature, a study on its close structural analog, N-methyl-N-isopropyltryptamine (MiPT), provides some insight. This study reported a Ki value of 8.88 ± 4.7 µM for MiPT at the serotonin transporter. researchgate.net This suggests that N-alkylated tryptamines with an isopropyl group may exhibit substrate behavior at SERT. researchgate.net

Table 1: Inhibitory Activity of N-methyl-N-isopropyltryptamine (MiPT) at the Serotonin Transporter (SERT)

| Compound | Transporter | Ki (µM) |

|---|

The potential for this compound to inhibit the activity of enzymes such as acetylcholinesterase (AChE), monoamine oxidase B (MAO-B), and cyclooxygenase-2 (COX-2) has been a subject of theoretical interest. For instance, it has been proposed that the N-isopropyl group on the related compound MiPT might sterically hinder the monoamine oxidase (MAO) enzyme, thereby preventing the metabolic degradation of the tryptamine core. psychedelicreview.com However, specific in vitro data, such as IC50 values, quantifying the inhibitory potency of this compound against AChE, MAO-B, or COX-2, are not currently available in published research.

Computational Docking and Molecular Dynamics Simulations of Ligand-Receptor Complexes

To elucidate the molecular interactions between this compound and its targets, computational methods such as molecular docking and molecular dynamics (MD) simulations have been employed. A study investigating the binding of various tryptamine derivatives to a homology model of the serotonin transporter (SERT) included N-isopropyltryptamine in its analysis.

In this study, docking simulations proposed two potential binding modes for tryptamine derivatives within the SERT binding pocket. Subsequent molecular dynamics simulations were performed on representative complexes to explore the stability of these binding poses and the conformational changes induced in the transporter. While the detailed energetic and conformational outcomes specific to the this compound-SERT complex were part of a broader investigation, this work underscores the utility of in silico approaches to hypothesize and analyze the binding of this compound at a molecular level. These computational models provide a framework for understanding the structure-activity relationships of N-alkylated tryptamines at biogenic amine transporters.

Analytical Methodologies for N 1 Isopropyltryptamine Research

Chromatographic Techniques for Separation and Quantification

Chromatography is fundamental in the analysis of N-1-isopropyltryptamine, enabling its separation from complex mixtures and subsequent quantification. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and High-Performance Liquid Chromatography (HPLC) are routinely utilized.

Gas Chromatography-Mass Spectrometry (GC-MS/EI-ITMS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds like this compound. nist.gov It combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, providing both retention time and a mass spectrum for compound identification. nist.gov For tryptamines, which are generally volatile, GC analysis is a convenient method. maps.org

In GC-MS analysis, derivatization may sometimes be employed to improve the chromatographic properties of the analytes, although it is not always necessary for tryptamines. nist.govegetipdergisi.com.tr For instance, the use of trimethylsilyl (B98337) (TMS) derivatives can facilitate the separation of tryptamine (B22526) analogues. researchgate.net The electron ionization (EI) source is commonly used, generating characteristic fragmentation patterns that serve as a fingerprint for the molecule. nist.govresearchgate.net These fragmentation patterns are crucial for distinguishing between structural isomers. researchgate.net Rapid GC-MS methods have been developed, significantly reducing analysis time to approximately one minute while maintaining sufficient separation for analytes within the same drug class. nist.gov

Table 1: GC-MS Data for Tryptamine Analogs

| Compound | Retention Time (min) | Key Mass Fragments (m/z) |

|---|

Liquid Chromatography-Mass Spectrometry (LC-MS/ESI-MS-MS/ESI-TOF-MS)

LC-MS is a versatile technique that has become increasingly prominent in analytical toxicology and the analysis of designer drugs. helsinki.fi It is particularly useful for compounds that are not suitable for GC-MS without derivatization. nist.gov LC-MS methods, especially those coupled with tandem mass spectrometry (LC-MS/MS) or time-of-flight mass spectrometry (LC-TOF-MS), offer high sensitivity and selectivity. helsinki.fisci-hub.st

Electrospray ionization (ESI) is a common ionization source used in the LC-MS analysis of tryptamines, typically operated in positive ion mode. helsinki.fi LC-MS/MS allows for the simultaneous analysis of multiple tryptamine analogues and can differentiate between structural isomers, sometimes with the use of higher collision energy. researchgate.net For instance, a method was developed for the simultaneous determination of 5-methoxy-N,N-diisopropyltryptamine (5-MeO-DIPT) and its metabolites, including 5-methoxy-N-isopropyltryptamine, using LC-ESI-MS/MS. nih.gov This highlights the capability of LC-MS to analyze parent compounds and their metabolites in biological samples. sci-hub.stnih.gov

Table 2: LC-MS Parameters for Tryptamine Analysis

| Parameter | Details |

|---|---|

| Column | C18 columns are commonly used. researchgate.netnih.gov |

| Mobile Phase | Typically consists of a mixture of methanol (B129727), water, and an acid like formic acid, often in a gradient elution. nih.gov |

| Ionization | Electrospray Ionization (ESI) in positive mode. helsinki.fi |

High-Performance Liquid Chromatography (HPLC)

HPLC is another key chromatographic technique for the separation and analysis of tryptamines. researchgate.net HPLC methods can be developed with isocratic conditions, which are economical and less complex than gradient elution. japsonline.com A significant advantage of HPLC is its ability to distinguish between isomeric compounds. japsonline.com

For the analysis of tryptamines, reversed-phase HPLC with a C18 column is frequently employed. japsonline.com UV detection is often used, with measurements typically carried out at a wavelength of 280 nm. japsonline.com Sample preparation for HPLC analysis is generally straightforward, involving dissolving the analyte in a suitable solvent. japsonline.com

Table 3: HPLC Conditions for Tryptamine Separation

| Parameter | Details |

|---|---|

| Stationary Phase | LiChrospher® 100 RP-18e column. japsonline.com |

| Mobile Phase | 0.1% TEAA (pH 2.5) : methanol : acetonitrile (B52724) (70:10:20). japsonline.com |

| Flow Rate | 1 ml/min. japsonline.com |

| Temperature | 35°C. japsonline.com |

Spectroscopic Techniques for Structural Characterization and Purity Assessment

Spectroscopic methods are indispensable for the definitive structural elucidation and purity assessment of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are the primary techniques used for these purposes. researchgate.netindustry.gov.au

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)

NMR spectroscopy is a powerful tool for determining the precise molecular structure of a compound. frontiersin.org Both ¹H-NMR and ¹³C-NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule, respectively. frontiersin.org This information is crucial for confirming the identity of synthesized compounds and for identifying impurities. industry.gov.au

The chemical shifts, coupling constants, and integration of the peaks in an NMR spectrum allow for the complete assignment of the molecular structure. psu.edu For tryptamine derivatives, NMR data is used to confirm the position of substituents on the indole (B1671886) ring and the nature of the N-alkyl groups. industry.gov.aupsu.edu

Table 4: General NMR Data for Tryptamine Derivatives

| Nucleus | Typical Chemical Shift Range (ppm) | Information Provided |

|---|---|---|

| ¹H | Varies depending on the specific proton environment. | Provides information on the number and type of hydrogen atoms. |

Infrared (IR) Spectroscopy / Fourier Transform Infrared (FTIR)

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. wikipedia.org The resulting IR spectrum displays absorption bands that are characteristic of specific functional groups within the molecule. wikipedia.org This makes IR spectroscopy a valuable technique for identifying the presence of key structural features in this compound, such as the N-H bond of the indole ring and the C-N bonds of the amine group. maps.orgindustry.gov.au

FTIR spectrometers are commonly used, offering rapid and high-quality spectra. americanpharmaceuticalreview.com Attenuated Total Reflection (ATR) is a frequently used sampling technique that simplifies sample preparation. americanpharmaceuticalreview.comnih.gov The IR spectrum serves as a molecular fingerprint and can be compared to reference spectra for compound verification. maps.org

Table 5: Characteristic IR Absorption Bands for Tryptamines

| Functional Group | Approximate Wavenumber (cm⁻¹) |

|---|---|

| N-H Stretch (indole) | ~3400 |

| C-H Stretch (aromatic/aliphatic) | ~3100-2850 |

| C=C Stretch (aromatic) | ~1600-1450 |

Note: These are general ranges for the functional groups present in tryptamines. Specific values for this compound would require experimental measurement.

Electrochemical Methods for Characterization

Electrochemical methods offer a rapid and sensitive approach for the analysis of electroactive compounds like tryptamine derivatives. These techniques are valuable for screening purposes, especially in forensic applications, due to their portability and low cost. researchgate.net The electrochemical behavior of tryptamines is typically characterized by oxidation processes at the indole ring.

Research on 5-MeO-MiPT, a compound structurally related to this compound, has demonstrated its characterization using voltammetric techniques. researchgate.net Studies employing glassy carbon electrodes (GCE) and screen-printed electrodes (SPE) have shown that 5-MeO-MiPT undergoes an irreversible oxidation process. researchgate.net This oxidation is adsorption-controlled and involves the transfer of one electron and one proton. researchgate.net

Differential pulse adsorptive stripping voltammetry (DPAdSV) has been identified as a particularly effective method for the detection of 5-MeO-MiPT. researchgate.net This technique, when applied with a graphite (B72142) screen-printed electrode (SPE-Gr), provides a wide linear range and a low limit of detection, making it suitable for analyzing forensic samples. researchgate.net The electrochemical response has been shown to be stable and selective, even in the presence of common interferents. sgppg.com.br

Table 1: Electrochemical Data for a Structurally Related Tryptamine (5-MeO-MiPT)

| Parameter | Value | Electrode | Technique | Reference |

|---|---|---|---|---|

| Oxidation Potential | +0.74 V (vs. Ag/AgCl) | GCE | Cyclic Voltammetry | sgppg.com.br |

| Linear Range | 0.05–30.0 µmol L⁻¹ | SPE-Gr | DPAdSV | researchgate.net |

| Limit of Detection (LOD) | 0.015 µmol L⁻¹ | SPE-Gr | DPAdSV | researchgate.net |

Method Validation for Research Applications

The validation of analytical methods is crucial to ensure the reliability and accuracy of research findings. For tryptamine derivatives, methods such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are commonly validated. japsonline.comegetipdergisi.com.tr Validation parameters typically include linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, precision (intraday and interday), and selectivity. d-nb.infonih.govnist.gov

For instance, a study on various tryptamines validated an HPLC method that demonstrated good linearity, with coefficients of determination (R²) typically above 0.99. egetipdergisi.com.tr The precision of such methods is often assessed by calculating the relative standard deviation (RSD) for repeated measurements, with values generally below 15% being acceptable. japsonline.comd-nb.info Accuracy is determined by recovery studies, with acceptable ranges often falling between 85% and 115%. d-nb.info

In the context of GC-MS methods for tryptamine analysis, validation would involve assessing the repeatability of retention times and the accuracy of mass spectral library matching for correct compound identification. nist.gov The sensitivity of these methods is established by determining the LOD and LOQ, which represent the lowest concentration of the analyte that can be reliably detected and quantified, respectively. egetipdergisi.com.tr

Table 2: Representative Method Validation Parameters for Tryptamine Analysis

| Parameter | Typical Value/Range | Analytical Technique | Reference |

|---|---|---|---|

| Linearity (R²) | ≥ 0.99 | HPLC, GC-MS | egetipdergisi.com.tr |

| Limit of Detection (LOD) | 0.01 - 5 ng/mL | HPLC, GC-MS | egetipdergisi.com.trd-nb.info |

| Limit of Quantification (LOQ) | 0.02 - 18 ng/mL | HPLC, GC-MS | egetipdergisi.com.trd-nb.info |

| Intraday Precision (RSD) | < 6% | HPLC | d-nb.info |

| Interday Precision (RSD) | < 6% | HPLC | d-nb.info |

Theoretical Biochemical Pathways and Enzymatic Interactions

In Vitro Metabolic Studies of N-1-isopropyltryptamine Analogs

The metabolism of tryptamines is often investigated through in vitro models that replicate the enzymatic conditions of the human liver. Studies on analogs of this compound, such as those with additional methyl or methoxy (B1213986) groups, offer valuable insights into the probable metabolic pathways.

Phase I metabolism typically involves the introduction or exposure of functional groups, preparing the compound for subsequent Phase II conjugation or excretion. For tryptamine (B22526) analogs, common Phase I reactions include demethylation, hydroxylation, and N-oxidation.

Studies on 5-methoxy-N-methyl-N-isopropyltryptamine (5-MeO-MiPT), an analog of this compound, have identified several Phase I metabolites. The primary transformations observed were N-demethylation, O-demethylation, hydroxylation of the indole (B1671886) ring, and N-oxidation. nih.govnih.govmdpi.com For instance, the N-demethylation of 5-MeO-MiPT results in the formation of 5-methoxy-N-isopropyltryptamine (5-MeO-NiPT). nih.govsci-hub.stegetipdergisi.com.tr Other significant metabolites include 5-hydroxy-N-methyl-N-isopropyltryptamine (5-OH-MiPT) from O-demethylation and various hydroxylated isomers. nih.govmdpi.com

Similarly, research on N-ethyl-N-propyltryptamine (EPT), another structural analog, revealed major metabolites formed through indole ring hydroxylation, N-dealkylation, and carbonylation. nih.gov The metabolism of 5-MeO-DIPT (5-methoxy-N,N-diisopropyltryptamine) also follows these patterns, with major pathways being O-demethylation, 6-hydroxylation, and N-deisopropylation. sci-hub.stresearchgate.net N-oxidation is another documented pathway for tryptamines, leading to the formation of N-oxide metabolites. mdpi.comresearchgate.net

| Analog Compound | Metabolic Pathway | Resulting Metabolite | Source |

|---|---|---|---|

| 5-methoxy-N-methyl-N-isopropyltryptamine (5-MeO-MiPT) | N-Demethylation | 5-methoxy-N-isopropyltryptamine (5-MeO-NiPT) | nih.govsci-hub.st |

| 5-methoxy-N-methyl-N-isopropyltryptamine (5-MeO-MiPT) | O-Demethylation | 5-hydroxy-N-methyl-N-isopropyltryptamine (5-OH-MiPT) | nih.govmdpi.com |

| 5-methoxy-N-methyl-N-isopropyltryptamine (5-MeO-MiPT) | Indole Hydroxylation | Hydroxy-5-methoxy-N-methyl-N-isopropyltryptamine (OH-5-MeO-MiPT) | nih.govnih.gov |

| 5-methoxy-N-methyl-N-isopropyltryptamine (5-MeO-MiPT) | N-Oxidation | 5-methoxy-N-methyl-N-isopropyltryptamine-N-oxide (5-MeO-MiPT-N-oxide) | nih.govmdpi.com |

| N-Ethyl-N-propyltryptamine (EPT) | Hydroxylation | Indole-hydroxylated EPT | nih.gov |

| N-Ethyl-N-propyltryptamine (EPT) | N-Dealkylation | N-dealkylated EPT metabolites | nih.gov |

| 5-methoxy-N,N-diisopropyltryptamine (5-MeO-DIPT) | N-Deisopropylation | 5-methoxy-N-isopropyltryptamine (5-MeO-NIPT) | sci-hub.stresearchgate.net |

To study these metabolic transformations in vitro, researchers commonly use microsomal incubation systems. Pooled human liver microsomes (pHLM) are a standard tool for this purpose. nih.govnih.gov These preparations contain a rich assortment of drug-metabolizing enzymes, particularly the Cytochrome P450 (CYP) superfamily, which are crucial for Phase I reactions. ljmu.ac.uk

In a typical experiment, the compound of interest is incubated with pHLM in a buffered solution at 37°C. nih.gov The reaction requires co-factors like an NADPH regenerating system to support the catalytic activity of CYP enzymes. frontiersin.org Over time, samples are taken and analyzed, often using advanced techniques like liquid chromatography-high resolution tandem mass spectrometry (LC-HRMS/MS), to identify and quantify the parent compound and its metabolites. nih.govnih.gov This methodology has been successfully applied to characterize the metabolites of numerous tryptamine analogs, including 5-MeO-MiPT and EPT. nih.govnih.govresearchgate.net

General Tryptamine Biosynthesis and Biocatalysis in Research Context

Tryptamines are naturally occurring compounds found in various organisms, where they are synthesized from the amino acid L-tryptophan. nih.gov In mammals, tryptamine itself is produced through the decarboxylation of L-tryptophan by the enzyme aromatic L-amino acid decarboxylase (AADC). nih.gov

In the context of research and industrial production, biocatalysis has emerged as a sustainable and efficient alternative to multi-step chemical synthesis for producing tryptamines and their analogs. nih.govresearchgate.net This approach leverages enzymes or whole-cell systems to perform specific chemical transformations. A key enzyme in this process is L-tryptophan decarboxylase (TDC), which catalyzes the conversion of tryptophan to tryptamine. nih.govmdpi.com

Researchers have identified highly active and promiscuous TDCs, such as RgnTDC from Ruminococcus gnavus, which can accommodate a wide range of substituted tryptophan analogs. nih.gov This enzymatic promiscuity allows for the biocatalytic synthesis of more than 20 different tryptamine analogs. nih.gov Furthermore, engineered biocatalytic cascades have been developed, combining enzymes like an engineered tryptophan synthase with a TDC. This two-step sequence enables an efficient and cost-effective route to produce various tryptamines from commercially available indole starting materials. nih.govresearchgate.net Such synthetic biology strategies are pivotal for producing high-purity tryptamines for therapeutic and research applications. nih.gov

Enzymatic Activities Involved in Tryptamine Transformation (Theoretical)

The biotransformation of tryptamines is mediated by several key enzyme families. Based on studies of related compounds, the enzymatic interactions for this compound can be theoretically predicted.

Aromatic L-amino acid decarboxylase (AADC) / Tryptophan decarboxylase (TDC): These enzymes are fundamental to the biosynthesis of tryptamine from its precursor, L-tryptophan, by removing the carboxyl group. nih.govmdpi.com

Monoamine Oxidase (MAO): MAO, particularly MAO-A, is a primary enzyme responsible for the catabolism of tryptamines. biorxiv.orgwikipedia.org It catalyzes the oxidative deamination of the tryptamine side chain, converting the amine into an aldehyde (e.g., indole-3-acetaldehyde), which is then further metabolized. frontiersin.orgnih.gov This action is a key step in terminating the biological activity of many tryptamines. biorxiv.org

Cytochrome P450 (CYP) Enzymes: This superfamily of enzymes is central to Phase I metabolism. Specific CYP isozymes are responsible for various modifications to the tryptamine structure. For example, studies with tryptamine analogs show that CYP2D6, CYP2C19, CYP3A4, and CYP1A2 are involved in processes like O-demethylation, hydroxylation, and N-dealkylation. researchgate.netljmu.ac.uk The steric hindrance of the isopropyl group on this compound might influence which dealkylation pathways are favored. sci-hub.st

Uridine 5'-diphospho-glucuronosyltransferases (UGTs): Following Phase I hydroxylation, tryptamines often undergo Phase II metabolism. UGTs are responsible for glucuronidation, where a glucuronic acid moiety is attached to a hydroxyl group. This process increases the water solubility of the metabolite, facilitating its excretion. frontiersin.orgmdpi.comdntb.gov.ua Psilocin, a hydroxylated tryptamine, is primarily metabolized via glucuronidation. researchgate.netfrontiersin.org

| Enzyme Family | Specific Enzyme(s) | Primary Function in Tryptamine Transformation | Source |

|---|---|---|---|

| Decarboxylases | Aromatic L-amino acid decarboxylase (AADC), Tryptophan decarboxylase (TDC) | Biosynthesis: Conversion of L-tryptophan to tryptamine. | nih.govmdpi.com |

| Monoamine Oxidases | MAO-A, MAO-B | Catabolism: Oxidative deamination of the ethylamine (B1201723) side chain. | frontiersin.orgbiorxiv.orgwikipedia.org |

| Cytochrome P450 | CYP2D6, CYP2C19, CYP3A4, CYP1A2 | Phase I Metabolism: Hydroxylation, O-demethylation, N-dealkylation. | researchgate.netljmu.ac.uk |

| Transferases | Uridine 5'-diphospho-glucuronosyltransferases (UGTs) | Phase II Metabolism: Glucuronidation of hydroxylated metabolites. | frontiersin.orgmdpi.com |

Compound Name Reference Table

| Abbreviation/Common Name | Full Chemical Name |

|---|---|

| This compound / NiPT | N-isopropyltryptamine |

| 5-MeO-MiPT | 5-methoxy-N-methyl-N-isopropyltryptamine |

| 5-MeO-NiPT | 5-methoxy-N-isopropyltryptamine |

| 5-OH-MiPT | 5-hydroxy-N-methyl-N-isopropyltryptamine |

| OH-5-MeO-MiPT | hydroxy-5-methoxy-N-methyl-N-isopropyltryptamine |

| 5-MeO-MiPT-N-oxide | 5-methoxy-N-methyl-N-isopropyltryptamine-N-oxide |

| EPT | N-ethyl-N-propyltryptamine |

| 5-MeO-DIPT | 5-methoxy-N,N-diisopropyltryptamine |

| Psilocin | 4-hydroxy-N,N-dimethyltryptamine |

| L-Tryptophan | (2S)-2-amino-3-(1H-indol-3-yl)propanoic acid |

| 4-HIAA | 4-hydroxyindole-3-acetic acid |

| 4-HTP | 4-hydroxytryptophol |

Future Directions in N 1 Isopropyltryptamine Academic Research

Development of Novel Analytical Probes

A critical area for future research is the creation of sophisticated analytical probes to facilitate the study of N-1-isopropyltryptamine. The development of such tools is essential for accurately detecting and quantifying the compound in experimental settings and for visualizing its interactions with target receptors in real-time. The need for reference standards and advanced analytical characterization for new psychoactive substances is a recurring theme in forensic and clinical analysis. shulginresearch.net

One promising direction is the synthesis of radiolabeled versions of NiPT or its high-affinity analogs. For instance, the development of ligands like N1-([¹¹C]-methyl)-2-bromo-LSD ([¹¹C]-MBL), a radioligand used in Positron Emission Tomography (PET) to image serotonin (B10506) 5-HT₂A receptors, serves as a model for this approach. mdpi.comethz.ch A similar ¹¹C- or ¹⁸F-labeled NiPT derivative could enable in vivo imaging studies to map the distribution and density of its binding sites within the brain.

Furthermore, the creation of fluorescent probes based on the this compound scaffold could allow for high-resolution imaging of receptor dynamics in vitro. These probes would be invaluable for studying receptor trafficking, internalization, and the formation of receptor heteromers in response to agonist binding. The synthesis and characterization of such probes require a deep understanding of the compound's structure-activity relationship to ensure that the attached fluorophore does not significantly alter its pharmacological profile.

Advanced Computational Modeling for Mechanism Elucidation

Computational modeling has become an indispensable tool in drug discovery and pharmacology, offering predictive insights into molecular interactions that are often difficult to observe experimentally. nih.govyoutube.comcambridgescholars.com For this compound, advanced computational techniques are being applied to elucidate the precise mechanisms of its action at the molecular level.

Molecular docking and molecular dynamics (MD) simulations are key techniques used to model the interaction between a ligand like NiPT and its receptor, typically a protein. mdpi.com These models can predict the binding affinity and specific orientation of the compound within the receptor's binding pocket. For example, computational studies on the serotonin transporter have utilized docking to understand how tryptamine (B22526) analogs are recognized, noting that substitutions on the indole (B1671886) nitrogen can significantly impact interaction with key amino acid residues like Y176. nih.gov Applying similar models to NiPT's interaction with the 5-HT₂A receptor can reveal the structural determinants of its potent agonism. wikipedia.org

Quantitative Structure-Activity Relationship (QSAR) models and machine learning algorithms represent another frontier. nih.gov By analyzing a dataset of related tryptamine analogs and their corresponding biological activities, these models can identify the key chemical features that govern potency and selectivity. This approach can accelerate the design of new molecules with desired pharmacological profiles while minimizing off-target effects. mdpi.com Such predictive models are crucial for moving from descriptive to predictive biology in the study of these compounds. nih.gov

Exploration of this compound as a Chemical Tool in Receptor Research

Beyond studying the compound itself, there is growing interest in using this compound as a specialized chemical tool to probe the function and structure of serotonin receptors. The distinct pharmacological profile of NiPT—acting as a potent full agonist at the 5-HT₂A receptor while being inactive at the 5-HT₁A receptor—makes it a potentially selective instrument for isolating and studying 5-HT₂A-mediated signaling pathways. wikipedia.org

Researchers can use NiPT to investigate the specific downstream signaling cascades activated by 5-HT₂A receptor stimulation, without the confounding effects of 5-HT₁A receptor activity that are present with less selective compounds. researchgate.netnih.gov This selectivity is valuable for dissecting the contributions of different serotonin receptor subtypes to complex physiological and behavioral processes. The diverse receptor interaction patterns of psychedelic drugs suggest they can be used as probes to explore the roles of various receptor systems. nih.govplos.org

Moreover, as a well-characterized agonist, NiPT can be used in competitive binding assays to determine the affinity of new, unknown compounds at the 5-HT₂A receptor. Its use as a reference compound helps in the pharmacological characterization of novel synthetic tryptamines and in the screening of potential therapeutic agents targeting this receptor system. The development of norpsilocin analogs as optimized serotonin receptor ligands and tools highlights this approach. acs.org

Systematic Expansion of this compound Analog Libraries for SAR

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how modifying a molecule's structure affects its biological activity. nih.gov A systematic expansion of this compound analog libraries is a key future direction that promises to deepen our understanding of the requirements for interaction with serotonin receptors.

Recent research has focused on synthesizing and characterizing various analogs. For example, studies on 4-hydroxy-N-isopropyltryptamine (4-HO-NiPT) have detailed its synthesis and crystal structure, providing precise three-dimensional information crucial for SAR analysis. nih.goviucr.org Investigations into other analogs, such as N-methyl-N-isopropyltryptamine (MiPT), have also contributed to this knowledge base by defining their crystal structures and receptor interaction profiles. wikipedia.orgiucr.org

Future SAR studies will likely involve modifications at several key positions on the tryptamine scaffold:

Indole Ring Substitution: Introducing substituents (e.g., methoxy (B1213986), hydroxyl, or halogen groups) at the 4-, 5-, or 6-positions of the indole ring can modulate receptor affinity and selectivity. The synthesis of compounds like 5-MeO-NiPT is an example of this strategy. wikipedia.orgbiosynth.com

Alkyl Group Modification: Systematically varying the N-isopropyl group to other alkyl or cyclic groups can probe the steric and electronic requirements of the receptor's binding pocket. researchgate.netacs.org Studies have shown that increasing the size of N-alkyl groups can alter potency. acs.orgacs.org

Side Chain Alterations: Modifying the ethylamine (B1201723) side chain can influence pharmacokinetic properties and receptor interaction.

These systematic studies, combining synthesis with detailed pharmacological evaluation, will be instrumental in building comprehensive SAR models for this class of compounds. acs.orgacs.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.